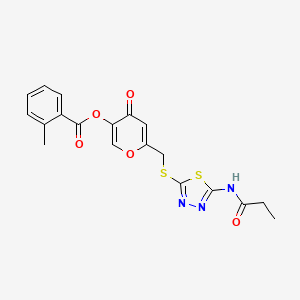
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a pyran ring with a thiadiazole moiety, which is known for its pharmacological potential. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N3O5S, with a molecular weight of approximately 395.48g/mol. The compound's structure includes several functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown significant antibacterial properties against various strains of bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antioxidant Activity : The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Studies suggest that it possesses significant free radical scavenging abilities, which may contribute to its therapeutic efficacy in oxidative stress-related conditions .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes involved in various diseases. For example, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease . Additionally, it has been linked to urease inhibition, indicating potential applications in managing urinary tract infections.
Table 1: Biological Activities of 4-Oxo Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC (µM) |
|---|---|---|---|
| 4-Oxo Compound A | Antibacterial | E. coli | 10.5 |
| 4-Oxo Compound B | Antioxidant | DPPH Assay | IC50 = 0.397 |
| 4-Oxo Compound C | AChE Inhibition | Human AChE | IC50 = 5.0 |
| 4-Oxo Compound D | Urease Inhibition | Proteus mirabilis | IC50 = 12.0 |
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of thiadiazole compounds demonstrated that those with structural similarities to the target compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values lower than those of standard antibiotics like ampicillin .
- Neuroprotective Effects : Research investigating the neuroprotective properties of related pyran derivatives revealed their potential in inhibiting AChE activity. These findings suggest that modifications to the thiadiazole and pyran structures can enhance neuroprotective effects, making them suitable candidates for further drug development targeting neurodegenerative diseases .
特性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-12-8-14(23)15(9-26-12)27-17(25)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQBBPRCZBLYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














